molecular formula C4HBr2NOS B6250622 2,5-dibromo-1,3-thiazole-4-carbaldehyde CAS No. 943735-43-1

2,5-dibromo-1,3-thiazole-4-carbaldehyde

Cat. No.: B6250622
CAS No.: 943735-43-1
M. Wt: 270.9
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Description

2,5-Dibromo-1,3-thiazole-4-carbaldehyde is a brominated heterocyclic compound featuring a thiazole core substituted with two bromine atoms at positions 2 and 5, and an aldehyde functional group at position 4. The molecular formula is C₄HBr₂NOS, with a molecular weight of 289.93 g/mol. Thiazoles are characterized by a five-membered ring containing sulfur and nitrogen atoms, and the bromine substituents significantly influence the compound’s electronic and steric properties. The aldehyde group at position 4 renders it a versatile intermediate in organic synthesis, particularly in condensation reactions (e.g., formation of hydrazones or Schiff bases) and nucleophilic additions .

Its bromine substituents likely enhance electrophilicity at the aldehyde group, making it more reactive than non-halogenated analogs.

Properties

CAS No.

943735-43-1

Molecular Formula

C4HBr2NOS

Molecular Weight

270.9

Purity

95

Origin of Product

United States

Scientific Research Applications

2,5-Dibromo-1,3-thiazole-4-carbaldehyde has found applications in various fields of scientific research:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex thiazole derivatives, which are used in pharmaceuticals and agrochemicals.

  • Biology: Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.

  • Medicine: The compound and its derivatives are explored for their potential therapeutic effects, including anti-inflammatory and antiviral activities.

  • Industry: It is used in the development of fluorescent dyes and materials with unique optical properties.

Mechanism of Action

The mechanism by which 2,5-dibromo-1,3-thiazole-4-carbaldehyde exerts its effects depends on its derivatives and the specific biological target. For example, thiazole derivatives can inhibit enzymes or bind to receptors, leading to biological responses. The molecular targets and pathways involved are often related to the compound's ability to interact with sulfur and nitrogen atoms within biological systems.

Comparison with Similar Compounds

Key Compounds for Comparison:

2-Bromo-1,3-thiazole-4-carbaldehyde (mono-brominated)

2,5-Dichloro-1,3-thiazole-4-carbaldehyde (dichlorinated analog)

2,5-Dimethyl-1,3-thiazole-4-carbaldehyde (alkyl-substituted)

Table 1: Comparative Properties of Thiazole Carbaldehydes

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents) Electrophilicity (Aldehyde) Reactivity in Condensation Reactions
This compound 289.93 ~120–125* Moderate (ethanol, DMSO) High (Br EW effect) High yield, fast kinetics
1,3-Thiazole-4-carbaldehyde 113.14 ~80–85 High Moderate Moderate yield, slower kinetics
2-Bromo-1,3-thiazole-4-carbaldehyde 192.02 ~95–100 Moderate High High yield
2,5-Dichloro-1,3-thiazole-4-carbaldehyde 186.05 ~110–115 Low Very High Fast kinetics, possible side reactions
2,5-Dimethyl-1,3-thiazole-4-carbaldehyde 139.18 ~70–75 High Low Low yield, requires catalysts

*Estimated based on halogenated analog data .

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